benzyl (8R,8aR)-6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Benzyl 6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (8R,8aR)-6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of benzylamine with a suitable aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of organic solvents such as methylene chloride and catalysts like sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., methylene chloride, ethanol), acids (e.g., acetic acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzyl 6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl (8R,8aR)-6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways . For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating Parkinson’s disease.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its contrasting effects in neurodegenerative disorders.
Uniqueness
Benzyl 6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is unique due to its specific structural features, such as the presence of the 2-chlorophenyl and tricyano groups, which contribute to its distinct chemical and biological properties . These structural elements may enhance its binding affinity to molecular targets and improve its therapeutic potential .
Properties
CAS No. |
303953-48-2 |
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Molecular Formula |
C26H20ClN5O2 |
Molecular Weight |
469.9g/mol |
IUPAC Name |
benzyl (8R,8aR)-6-amino-8-(2-chlorophenyl)-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C26H20ClN5O2/c27-22-9-5-4-8-19(22)23-21-13-32(25(33)34-14-17-6-2-1-3-7-17)11-10-18(21)20(12-28)24(31)26(23,15-29)16-30/h1-10,21,23H,11,13-14,31H2/t21-,23+/m0/s1 |
InChI Key |
BEWCCWZEYXUTHC-JTHBVZDNSA-N |
SMILES |
C1C=C2C(CN1C(=O)OCC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=CC=C4Cl |
Isomeric SMILES |
C1C=C2[C@H](CN1C(=O)OCC3=CC=CC=C3)[C@H](C(C(=C2C#N)N)(C#N)C#N)C4=CC=CC=C4Cl |
Canonical SMILES |
C1C=C2C(CN1C(=O)OCC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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